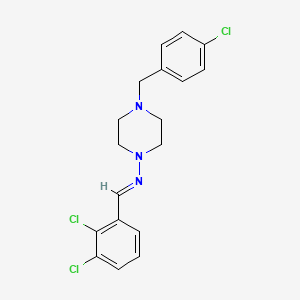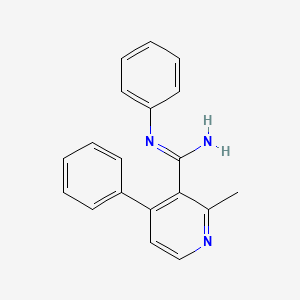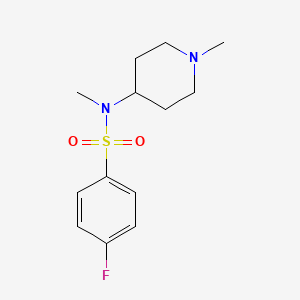![molecular formula C19H20N6O2 B5548404 4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548404.png)
4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is part of a group of pyrimidine derivatives, which have been explored for various biological activities. These derivatives have been synthesized and studied in different contexts, such as their antiulcer, antineoplastic, and antimicrobial properties (Ikeda et al., 1996), (Abdel-Hafez, 2007).
Synthesis Analysis
- The synthesis of similar pyrimidine derivatives involves various chemical reactions. For instance, a series of pyrimidine derivatives have been synthesized using methods like one-pot two-component thermal cyclization reactions and Vilsmir-Haack formylation (Abdel-Hafez, 2007).
Molecular Structure Analysis
- Structural analysis of these compounds typically involves techniques like IR, 1H NMR, MS, and elemental analyses to confirm the structures of synthesized derivatives (Abdel-Hafez, 2007).
Chemical Reactions and Properties
- Pyrimidine derivatives undergo various chemical reactions, such as nucleophilic substitution, to achieve different structural variations. These reactions are critical in developing compounds with desired biological activities (Mallesha et al., 2012).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility, melting point, and crystallinity, are typically characterized as part of the synthesis process. These properties can influence the compound's bioavailability and stability (Dhanalakshmi et al., 2018).
Chemical Properties Analysis
- The chemical properties, like reactivity and stability, of pyrimidine derivatives are influenced by their molecular structure. For example, substitutions on the pyrimidine ring can significantly affect their binding affinity and biological activity (Meurer et al., 1992).
Applications De Recherche Scientifique
Antimycobacterial Activity
4-Substituted 1-(p-methoxybenzyl)imidazoles, including compounds structurally related to 4-(1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine, have been synthesized and evaluated for their antimycobacterial properties. These compounds showed potential as antimycobacterials, although not as potent as some previously synthesized purines and pyrimidines (Miranda & Gundersen, 2009).
Antineoplastic Activity
Imidazo[1,2-a]pyrimidine derivatives, closely related to the chemical structure , have been synthesized and tested for their antineoplastic activity. Some of these compounds showed variable degrees of effectiveness against different cancer cell lines, indicating potential in cancer treatment research (Abdel-Hafez, 2007).
Fluorescent Sensor for Zinc Ion
Certain derivatives of imidazo[1,2-a]pyrimidines, similar to the compound , have been developed as fluorescent sensors for detecting zinc ions. This application is particularly significant in environmental monitoring, such as assessing zinc concentration in drinking water (Rawat & Rawat, 2018).
Development of New Synthetic Methods
Research into the synthesis of imidazo[1,2-a]pyrimidine derivatives has expanded the understanding of chemical synthesis techniques, including multicomponent reactions and condensation reactions. These studies contribute to the broader field of synthetic chemistry and drug development (Goel, Luxami, & Paul, 2015).
Orientations Futures
Propriétés
IUPAC Name |
[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-27-16-4-2-15(3-5-16)19(26)24-10-8-23(9-11-24)17-12-18(22-13-21-17)25-7-6-20-14-25/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOKMPZAMCWBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)
![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)



![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)
![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)
![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)
